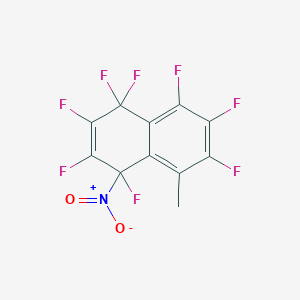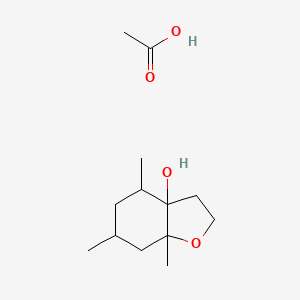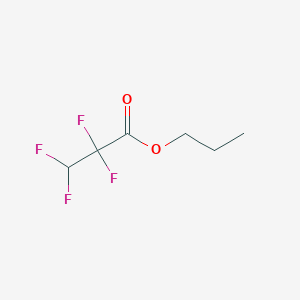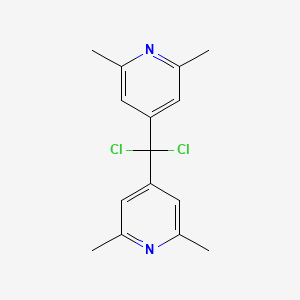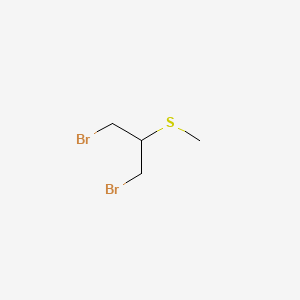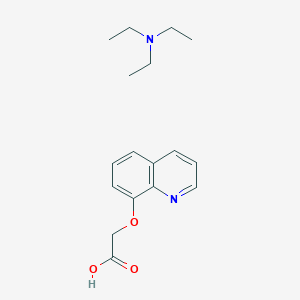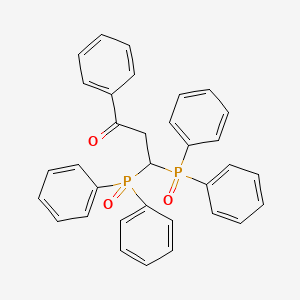
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a substituted phenyl ring containing chloro, fluoro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxyaniline, undergoes a series of reactions to introduce the desired substituents.
Coupling with pyrrolidine: The substituted phenyl ring is then coupled with pyrrolidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving its molecular targets.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride: Similar structure but lacks the chloro and fluoro substituents.
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: Contains similar substituents but has a boronic acid group instead of a carboxamide group.
Uniqueness
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89915-63-9 |
|---|---|
Formule moléculaire |
C12H14ClFN2O2 |
Poids moléculaire |
272.70 g/mol |
Nom IUPAC |
N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c1-18-11-7-10(9(14)6-8(11)13)15-12(17)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,15,17) |
Clé InChI |
JZKYNGBXSVNZAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)NC(=O)N2CCCC2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


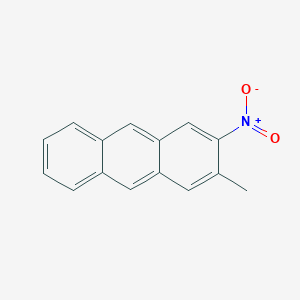
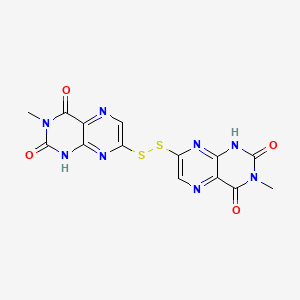
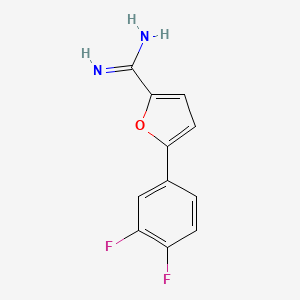
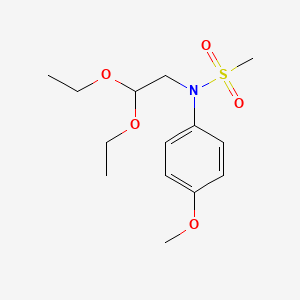
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
